N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro group at the 4-position and a nitrobenzamide moiety at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Nitration: The nitration of the benzamide moiety can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluoro group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives:
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound contains an oxadiazole ring, which imparts different chemical and biological properties.
N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide: This derivative has a phenoxyacetohydrazide moiety, which may enhance its biological activity.
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: This compound has an additional benzothiazole ring, potentially increasing its rigidity and binding affinity to targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPVWTXTBRGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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